2-(chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
Description
2-(Chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a chloromethyl (-CH₂Cl) substituent at position 2 and a 4-ethoxyphenyl (-C₆H₄-OCH₂CH₃) group at position 3.
Key structural features influencing its reactivity and bioactivity include:
- Chloromethyl group: Enhances electrophilicity, enabling nucleophilic substitution reactions.
Properties
IUPAC Name |
2-(chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-22-13-9-7-12(8-10-13)20-16(11-18)19-15-6-4-3-5-14(15)17(20)21/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVGTVCWMIELKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate anthranilic acid derivative and 4-ethoxybenzoyl chloride.
Formation of Quinazolinone Core: The anthranilic acid derivative reacts with 4-ethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the quinazolinone core.
Chloromethylation: The quinazolinone core is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinazolinone core.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Substituted quinazolinones with various functional groups.
Oxidation: Oxidized derivatives of the quinazolinone core.
Reduction: Reduced derivatives with altered oxidation states.
Hydrolysis: Phenol derivatives from the ethoxy group.
Scientific Research Applications
Synthesis of 2-(Chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
The synthesis of this compound involves various methodologies that facilitate the introduction of functional groups and enhance biological activity. A notable approach is the one-pot synthesis from o-anthranilic acids, which allows for the efficient preparation of 2-chloromethyl-4(3H)-quinazolinones, serving as key intermediates in the development of novel anticancer agents .
Anticancer Properties
Research has demonstrated that derivatives of 2-(chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds synthesized from this scaffold have shown promising results in inhibiting the growth of human hepatoma HepG2, breast cancer MDA-MB-468, and colorectal cancer HCT-116 cell lines. The IC50 values for these compounds indicate their effectiveness as potential anticancer agents:
| Compound | HepG2 IC50 (µM) | MDA-MB-468 IC50 (µM) | HCT-116 IC50 (µM) |
|---|---|---|---|
| 9 | 3.8 | 3.2 | 12.4 |
| 10 | 4.3 | 3.2 | 20 |
These findings suggest that modifications to the quinazolinone scaffold can lead to enhanced anticancer activity, making it a valuable target for further research .
Anti-inflammatory Activity
In addition to its anticancer properties, quinazolinone derivatives have been explored for their anti-inflammatory effects. The presence of specific substituents can significantly influence their activity levels. Studies indicate that electron-withdrawing groups at certain positions on the quinazolinone structure can enhance anti-inflammatory effects, making these compounds suitable candidates for developing new anti-inflammatory drugs .
Case Studies
- Novel Anticancer Agents : A study focused on synthesizing a series of novel 2-chloromethyl-4(3H)-quinazolinones highlighted their potential as anticancer agents. The research employed MTT assays to evaluate cytotoxicity across different cancer cell lines, confirming their effectiveness and paving the way for further development .
- Analgesic and Anti-inflammatory Studies : Another investigation into the analgesic and anti-inflammatory properties of quinazolinone derivatives demonstrated their efficacy in pain relief comparable to standard treatments like diclofenac. Modifications to the molecular structure were shown to enhance these effects, indicating a promising avenue for therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Quinazolinone derivatives are structurally diverse, with modifications at positions 2, 3, and 6 significantly altering their physicochemical and biological properties. Below is a systematic comparison:
Substituent Effects on Physicochemical Properties
*Estimated based on molecular formula C₁₇H₁₅ClN₂O₂.
Key Observations :
- The 4-ethoxyphenyl group increases molecular weight and hydrophobicity compared to methyl or halophenyl substituents.
- Chloromethyl derivatives generally exhibit higher melting points due to stronger intermolecular interactions (e.g., halogen bonding) .
Antibacterial Activity
Insights :
- Amino substituents (e.g., -NHPh) at position 2 enhance antibacterial activity compared to chloromethyl groups, likely due to improved hydrogen bonding with bacterial targets .
Antihypertensive Activity
Insights :
Biological Activity
2-(Chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one is a quinazolinone derivative that has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology, antimicrobial research, and anti-inflammatory studies. This article provides a detailed overview of its biological activities, synthesis methods, and relevant research findings.
- Molecular Formula : C17H15ClN2O2
- Molecular Weight : 314.77 g/mol
- CAS Number : 885524-34-5
The compound is characterized by a chloromethyl group at the 2-position and an ethoxyphenyl group at the 3-position, which contribute to its unique chemical reactivity and biological effects .
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that 2-(chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one can inhibit the proliferation of various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of this compound against human cancer cell lines such as HepG2 (liver), MDA-MB-468 (breast), and HCT-116 (colorectal). The compound showed promising results with IC50 values indicating effective inhibition of cell growth at low concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 10 |
| MDA-MB-468 | 10 |
| HCT-116 | 12 |
Antimicrobial Activity
Quinazolinones, including this compound, have been investigated for their antimicrobial properties. Studies have shown that they possess inhibitory effects against both gram-positive and gram-negative bacteria.
- Experimental Findings : The compound was tested against various pathogens using the plate hole diffusion method. Results indicated moderate to significant bactericidal activity compared to traditional antibiotics .
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Candida albicans | Moderate to Significant |
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinone derivatives has also been explored. In animal models, compounds similar to 2-(chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one demonstrated superior anti-inflammatory effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
The biological activity of 2-(chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one is believed to involve multiple mechanisms:
- Enzyme Inhibition : The chloromethyl group allows for nucleophilic substitution reactions, potentially inhibiting key enzymes involved in cancer cell proliferation.
- Signal Pathway Modulation : The compound may modulate signaling pathways associated with inflammation and apoptosis, contributing to its therapeutic effects .
Synthesis Methods
The synthesis of 2-(chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one typically involves:
Q & A
[Basic] What synthetic methodologies are reported for 2-(chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via cyclization reactions. For example, 2-(chloromethyl)quinazolinones can be prepared by reacting chloroacetamide derivatives with aminonitriles under thermal conditions, followed by intramolecular cyclization (e.g., 1-amino-3,3-dimethyl-3,4-dihydronaphthalene-2-carbonitrile with chloroacetyl chloride) . Microwave-assisted synthesis significantly improves yields (e.g., up to 89% in some quinazolinone derivatives) while reducing reaction times compared to conventional heating . Catalyst systems, such as KAl(SO₄)₂·12H₂O, enhance efficiency in solvent-free or low-solvent conditions .
[Advanced] How can structural modifications at the chloromethyl position enhance biological activity?
Answer:
The chloromethyl group is a reactive site for derivatization. For instance:
- Thioether formation : Substitution with benzothiazole-thioether moieties (e.g., reacting with 1,3-benzothiazole-2-amine) improves anti-inflammatory activity .
- Piperidine/pyridine hybrids : Introducing pyridinylmethylaminoethyl groups via nucleophilic substitution (e.g., with 3-(aminomethyl)pyridine) creates CXCR3 receptor antagonists, as demonstrated in analogues with trifluoromethoxyphenyl acetamide side chains .
- Heterocyclic coupling : Microwave-assisted coupling with furan-piperidine motifs enhances anticancer potential, as seen in derivatives tested for cytotoxicity .
[Advanced] How do solvent-free conditions and microwave irradiation resolve contradictions in reported reaction yields?
Answer:
Discrepancies in yields often arise from solvent choice, heating methods, and catalysts. For example:
- Microwave vs. conventional heating : Microwave irradiation reduces side reactions and energy input, achieving higher yields (e.g., 89% in 5 minutes for 3-(phenylamino)quinazolin-4(3H)-ones vs. 60–70% with conventional methods) .
- Solvent-free optimization : Reactions under solvent-free conditions (e.g., using phase-transfer catalysts) minimize byproducts and improve purity, as shown in benzimidazolemethylthioquinazolinone syntheses .
- Catalyst selection : Heterogeneous catalysts like KAl(SO₄)₂·12H₂O improve regioselectivity and reduce reaction times .
[Basic] What analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chloromethyl proton signals at δ 4.2–4.5 ppm). IR identifies carbonyl stretches (~1680 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weights (e.g., C₁₈H₁₇N₃O₃ at 323.352 g/mol) .
- Chromatography : HPLC or TLC monitors reaction progress and purity, especially for derivatives with heterocyclic appendages .
[Advanced] What strategies validate the pharmacological potential of derivatives in preclinical studies?
Answer:
- In vitro screening : Antimicrobial activity is assessed via CLSI broth microdilution (e.g., MIC values against Gram-positive/negative bacteria) . Anticancer activity is tested using MTT assays on cell lines (e.g., IC₅₀ values for furan-piperidine hybrids) .
- Receptor binding assays : Radioligand displacement studies (e.g., for CXCR3 antagonists) quantify affinity (Kᵢ values) .
- QSAR modeling : Computational tools predict activity trends based on substituent electronegativity and steric effects, guiding synthetic priorities .
[Basic] What safety protocols are recommended for handling this compound during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of dust/gases, as chloromethyl derivatives may release HCl upon degradation .
- Protective equipment : Wear nitrile gloves and goggles to prevent skin/eye contact, given the compound’s irritant properties .
- Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional hazardous waste guidelines .
[Advanced] How can regioselectivity challenges in quinazolinone functionalization be addressed?
Answer:
- Directed lithiation : Use tert-butyllithium to deprotonate specific positions (e.g., C6 of quinazolinone) for halogenation or alkylation .
- Protecting groups : Temporarily block reactive sites (e.g., ethoxyphenyl oxygen) with trimethylsilyl groups during chloromethyl substitution .
- Microwave-assisted stepwise reactions : Sequential functionalization (e.g., chloromethylation followed by thioether formation) minimizes cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
